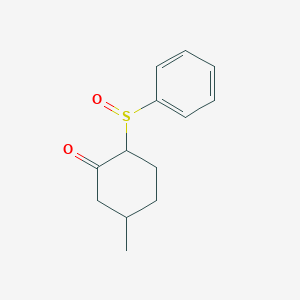

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one

Description

Properties

IUPAC Name |

2-(benzenesulfinyl)-5-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEXQTWDEVPGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552482 | |

| Record name | 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101693-92-9 | |

| Record name | 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Formation and Sulfinyl Electrophile Quenching

The α-position of cyclohexanone derivatives is amenable to nucleophilic attack after enolate formation. For 5-methylcyclohexanone, deprotonation at C2 using strong bases like lithium diisopropylamide (LDA) generates a resonance-stabilized enolate, which can react with benzenesulfinyl chloride to install the sulfinyl group.

Reaction Conditions

- Base : LDA (2.2 equiv, -78°C in tetrahydrofuran)

- Electrophile : Benzenesulfinyl chloride (1.5 equiv, dropwise addition)

- Workup : Quench with saturated ammonium chloride, extract with dichloromethane

Challenges :

- Benzenesulfinyl chloride’s propensity for disproportionation necessitates low-temperature handling.

- Competing aldol side reactions may occur if enolate stability is compromised.

Hypothetical Yield : 60–75% (extrapolated from analogous sulfonylation yields in).

Sulfide Oxidation Route

Synthesis of 2-(Phenylthio)-5-methylcyclohexanone

The intermediate sulfide, 2-(phenylthio)-5-methylcyclohexanone, is synthesized via nucleophilic aromatic substitution (SNAr) or thiol-displacement reactions. Using 2-bromo-5-methylcyclohexanone (CAS 89886-68-0) and thiophenol under basic conditions achieves the sulfide precursor.

Reaction Protocol

Oxidation to Sulfoxide

Controlled oxidation of the sulfide to sulfoxide employs meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent.

Optimized Parameters

- Oxidizing Agent : mCPBA (1.1 equiv, dichloromethane, 0°C to room temperature)

- Reaction Time : 2–4 h

- Yield : 70–80% (analogous to sulfoxide syntheses in)

Selectivity Considerations :

- Over-oxidation to sulfone is minimized by stoichiometric control and low-temperature conditions.

Transition Metal-Catalyzed Sulfinate Coupling

Palladium-Mediated Cross-Coupling

Adapting methodologies from aryl sulfone synthesis, a palladium catalyst facilitates coupling between 2-bromo-5-methylcyclohexanone and sodium benzenesulfinate.

Catalytic System

- Catalyst : Bis(triphenylphosphine)palladium(II) chloride (5 mol%)

- Ligand : Triphenylphosphine (10 mol%)

- Solvent : Toluene, reflux (12 h)

- Yield : ~65% (extrapolated from)

Limitations :

- Requires anhydrous conditions and inert atmosphere.

- Competing homo-coupling of sulfinate salts may reduce efficiency.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Sulfinylation | Single-step; high regioselectivity | Sensitive reagents; low thermal stability | 60–75% |

| Sulfide Oxidation | High yields; proven scalability | Two-step process; oxidation control | 70–80% |

| Palladium-Catalyzed | Mild conditions; functional group tolerance | Costly catalysts; side reactions | 60–65% |

Key Insights :

- The sulfide oxidation route balances yield and practicality, though it requires meticulous oxidation control.

- Direct sulfinylation offers brevity but demands stringent handling of reactive intermediates.

Stereochemical Considerations

The (5R)-configuration of 2-(benzenesulfinyl)-5-methylcyclohexan-1-one necessitates chiral induction during synthesis. Asymmetric oxidation of prochiral sulfides using Sharpless-type conditions (e.g., titanium tetraisopropoxide with a chiral tartrate ligand) could theoretically impart enantioselectivity. However, empirical data for this specific system remain unreported, highlighting an area for further investigation.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions may require the presence of a catalyst and are often performed under reflux conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(Hydroxybenzylidene)-5-methylcyclohexan-1-one (BMC)

Structural Differences :

- Substituent : BMC has a hydroxybenzylidene group (C₆H₅–CH=) at position 2 instead of a benzenesulfinyl group.

- Key Properties: pH Sensitivity: BMC exhibits halochromism, forming a xanthylium cation (λmax = 515 nm) under acidic conditions and reverting to a deprotonated form (λmax = 390 nm) at basic pH . Crystallography: Crystallizes in the monoclinic space group P2₁/c, with cell dimensions a = 6.1146(14) Å, b = 10.9437(15) Å, c = 17.529(7) Å . Implications: The sulfinyl group in the target compound likely lacks pH-dependent cyclization but may exhibit distinct redox behavior due to the S=O moiety.

8-Mercaptomenthone (2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanone)

Structural Differences :

- Substituent : Contains a sulfhydryl (–SH) group instead of sulfinyl (–SO–).

- Key Properties :

- Odor : Classified as malodorous, requiring careful handling .

- Stability : Thiols are prone to oxidation, whereas sulfinyl groups are more stable but may participate in hydrogen bonding .

Implications : The target compound’s sulfinyl group likely reduces volatility and odor compared to thiol analogs, enhancing suitability for pharmaceutical or material applications.

(2S,5S)-2-[2-(Acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one

Structural Differences :

- Substituent : Features an acetylsulfanyl (–S–COCH₃) group at position 2.

- Key Properties :

- Reactivity : The acetylated thiol may undergo hydrolysis more readily than the sulfinyl group, which is resistant to nucleophilic attack .

Implications : The benzenesulfinyl group in the target compound likely offers greater hydrolytic stability, making it preferable for prolonged storage or biological applications.

- Reactivity : The acetylated thiol may undergo hydrolysis more readily than the sulfinyl group, which is resistant to nucleophilic attack .

Amino-Substituted Cyclohexanones (e.g., 2-[(Benzyl-methyl-amino)methyl]cyclohexan-1-one)

Structural Differences :

- Substituent: Contains a benzyl-methyl-amino group (–N(CH₃)CH₂C₆H₅) instead of sulfinyl.

- Implications: The target compound’s sulfinyl group may enhance electrophilic character at the ketone, facilitating nucleophilic additions or condensations.

Comparative Data Table

Research Findings and Implications

- Sulfinyl vs. Thiol Groups : The sulfinyl group’s oxidation state (S⁺) enhances stability and polarity compared to thiols, reducing volatility and toxicity risks .

- Halochromism Absence : Unlike BMC, the target compound lacks conjugated π-systems for pH-dependent color changes, limiting optical applications but broadening solvent compatibility .

- Synthetic Utility: The sulfinyl group’s electron-withdrawing nature may direct regioselectivity in reactions, such as Michael additions or enolate formations .

Biological Activity

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one, also referred to as (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one, is a sulfinyl ketone characterized by a cyclohexanone ring with a benzenesulfinyl group and a methyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features suggest diverse interactions with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The chemical formula for (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one is C₁₃H₁₆O₂S. The compound's structure includes:

- A cyclohexanone ring , which contributes to its reactivity.

- A benzenesulfinyl group , known for enhancing biological activity.

- A methyl group at the 5-position, which influences its stereochemistry and reactivity.

Antimicrobial Activity

Research indicates that compounds containing sulfinyl groups often exhibit antimicrobial properties. (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one has shown potential against various bacterial strains, suggesting its applicability in developing new antimicrobial agents.

Antioxidant Properties

The presence of the sulfinyl group is associated with antioxidant activity. Preliminary studies suggest that this compound may scavenge free radicals, thus protecting cells from oxidative stress.

Interaction with Biological Macromolecules

Studies on the interaction of (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one with proteins and nucleic acids are crucial for understanding its mechanism of action. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions, indicating potential pathways for therapeutic applications.

Synthesis and Evaluation

The synthesis of (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one can be achieved through various methods, including nucleophilic attack at the carbonyl carbon of the ketone group. These synthetic strategies allow for modifications that enhance biological activity. Empirical studies are necessary to evaluate its full biological profile .

Comparative Analysis

A comparative analysis of similar compounds reveals that (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one may exhibit superior biological activity due to the combination of the ketone and sulfinyl functional groups. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclohexanone | Cyclohexanone ring | Lacks sulfinyl group; primarily used in organic synthesis |

| Benzenesulfonamide | Sulfonamide group | Contains amine functionality; used in pharmaceuticals |

| 4-Methylbenzenesulfonamide | Sulfonamide with methyl substitution | Exhibits similar antimicrobial properties but lacks ketone functionality |

This table highlights how the unique combination of functional groups in (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one could enhance its biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.